O-Desmethyl Brinzolamide
Overview
Description
O-Desmethyl Brinzolamide is a potent metabolite derived from Brinzolamide, a carbonic anhydrase inhibitor. It is primarily used in research settings and has significant implications in the treatment of ocular conditions such as glaucoma and ocular hypertension .
Mechanism of Action
Target of Action
O-Desmethyl Brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor Brinzolamide . It primarily targets carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . This enzyme plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .
Mode of Action
This compound is a highly specific, non-competitive, and reversible inhibitor of CA-II . It inhibits CA-II and CAIV, with the highest affinity to CA-II . By inhibiting CA-II, it decreases the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport . This leads to a decrease in aqueous humor secretion .
Biochemical Pathways
The inhibition of CA-II affects the biochemical pathway of aqueous humor formation. Aqueous humor is produced by the ciliary processes in the eye . The reduction in bicarbonate ion formation leads to a decrease in sodium and fluid transport, ultimately reducing the secretion of aqueous humor .
Pharmacokinetics
Brinzolamide is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . The primary metabolite is N-desethylbrinzolamide, followed by the N-desmethoxypropyl and O-desmethyl metabolites . After ocular instillation, the suspension is systemically absorbed to some degree; however, the plasma concentrations are low and generally below the limits of detection (less than 10 ng/mL) due to extensive binding by tissues and erythrocytes .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure (IOP). By inhibiting CA-II and reducing aqueous humor secretion, it decreases the IOP in the anterior chamber of the eye . This can alleviate the effects of conditions such as open-angle glaucoma and ocular hypertension .
Biochemical Analysis
Biochemical Properties
O-Desmethyl Brinzolamide interacts with various enzymes and proteins. It is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . The nature of these interactions involves the oxidation of the N-propyl side chain of this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its role in reducing intraocular pressure. It achieves this by inhibiting carbonic anhydrase II (CA-II), a key enzyme involved in the production of aqueous humor . This leads to a decrease in the formation of aqueous humor, thereby reducing intraocular pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with carbonic anhydrase II (CA-II). It acts as a highly specific, non-competitive, reversible inhibitor of CA-II . This inhibition disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by CA-II, leading to a decrease in the production of aqueous humor .
Dosage Effects in Animal Models
It is known that Brinzolamide, the parent compound, has been used in animal studies
Metabolic Pathways
This compound is involved in metabolic pathways mediated by cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . These enzymes catalyze the oxidation of the N-propyl side chain of this compound, leading to its metabolism .
Preparation Methods
The synthesis of O-Desmethyl Brinzolamide involves several steps, starting from Brinzolamide. The process typically includes the demethylation of Brinzolamide under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
O-Desmethyl Brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Scientific Research Applications
O-Desmethyl Brinzolamide has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of carbonic anhydrase enzymes.
Biology: Researchers use it to understand its effects on cellular processes.
Medicine: It is investigated for its potential in treating ocular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
O-Desmethyl Brinzolamide is unique due to its specific inhibition of carbonic anhydrase enzymes. Similar compounds include:
Brinzolamide: The parent compound, also a carbonic anhydrase inhibitor.
Dorzolamide: Another carbonic anhydrase inhibitor used in ocular treatments.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions
This compound stands out due to its high specificity and potency in inhibiting carbonic anhydrase II and IV, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYAXSFXFVBTJ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186377-56-0 | |
Record name | o-Desmethyl-brinzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186377560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DESMETHYL-BRINZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHY973FEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How can O-desmethyl brinzolamide be quantified in biological samples?
A1: A rapid and sensitive ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC–MS/MS) method was developed and validated for quantifying this compound in human urine and hair []. This method demonstrated high sensitivity, achieving a limit of quantification (LOQ) of 0.02 ng/mg in hair. The study successfully applied this method to analyze samples from patients treated with brinzolamide, demonstrating its practical application in a clinical context [].
Q2: What is the clinical significance of measuring this compound levels?
A2: this compound is a metabolite of brinzolamide, a carbonic anhydrase inhibitor used to treat ocular diseases like glaucoma []. Quantifying this compound, alongside brinzolamide, in biological samples such as urine and hair allows researchers and clinicians to understand the metabolic fate of brinzolamide in patients []. This information can be valuable for optimizing treatment strategies and potentially personalizing dosages based on individual metabolic profiles.
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